molecular formula C11H17N3O3S B14833210 N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14833210
M. Wt: 271.34 g/mol
InChI Key: OFIZGQUWOSCKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[5-cyclopropyloxy-6-(dimethylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)11-9(17-8-4-5-8)6-7-10(12-11)13-18(3,15)16/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

OFIZGQUWOSCKEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring One common method involves the reaction of 2-chloropyridine with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy groupThe final step involves the sulfonation of the pyridine ring with methanesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of substituents, which confer unique chemical reactivity and potential biological activities. Its cyclopropoxy and dimethylamino groups, along with the methanesulfonamide moiety, make it a versatile compound for various applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.